molecular formula C15H21NO2 B2990702 Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate CAS No. 1808312-76-6

Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate

Cat. No. B2990702
M. Wt: 247.338
InChI Key: KWMSMNZBBAJIRG-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, also known as tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate involves its ability to bind to and inhibit the activity of neurotransmitter transporters. Specifically, this compound has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron.

Biochemical And Physiological Effects

The biochemical and physiological effects of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate are complex and varied, depending on the specific biological system being studied. In general, this compound has been shown to affect the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels and receptors, including the GABA-A receptor.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in lab experiments is its ability to selectively target specific neurotransmitter transporters, allowing researchers to study the effects of these transporters on various biological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several future directions for research involving Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate. One area of interest is the development of more potent analogs of this compound that can be used to study neurotransmitter transporters at lower concentrations. Another area of research is the use of this compound in the development of new treatments for various neurological and psychiatric disorders, such as depression and addiction. Additionally, the use of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in combination with other compounds may provide new insights into the complex interactions between neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate is typically achieved through a series of chemical reactions that involve the use of various reagents and catalysts. One common method involves the reaction of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate acrylate with L-proline and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate has been widely used in scientific research applications due to its ability to interact with various biological pathways and processes. One area of research where this compound has been particularly useful is in the study of neurotransmitter transporters, which are proteins that play a critical role in regulating the levels of neurotransmitters in the brain.

properties

IUPAC Name

tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMSMNZBBAJIRG-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate

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